REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[C:5](=[C:11]([CH3:13])[CH3:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([CH2:21][Mg]Cl)=[CH:19][CH:18]=1.Cl>CCOCC>[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([CH2:21][C:11]([CH:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[C:4]([O:3][CH2:1][CH3:2])=[O:14])([CH3:12])[CH3:13])=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
6.686 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=C(C)C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
4-Methoxybenzylmagnesium chloride
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C[Mg]Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was warmed up to 0° C
|
Type
|
EXTRACTION
|
Details
|
extracted 3×EtOAc
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CC(C)(C)C(C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |